molecular formula C23H27N3O3 B6110423 5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole

5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole

Cat. No.: B6110423
M. Wt: 393.5 g/mol
InChI Key: HMFLAJJHLDDYPS-UHFFFAOYSA-N
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Description

5-Methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole is a structurally complex compound featuring:

  • Indole core: A 5-methoxy-substituted indole ring, which is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to tryptophan and serotonin.
  • 3-Oxopropyl linker: Connects the indole nitrogen to a piperazine ring.
  • Piperazine moiety: Substituted at the 4-position with a 4-methoxyphenyl group, enhancing lipophilicity and modulating receptor interactions.

Properties

IUPAC Name

3-(5-methoxyindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-28-20-5-3-19(4-6-20)24-13-15-26(16-14-24)23(27)10-12-25-11-9-18-17-21(29-2)7-8-22(18)25/h3-9,11,17H,10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLAJJHLDDYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as linoleate oxygenase (ALOX15), through substrate-selective inhibition . This inhibition can lead to the modulation of various biological processes, including inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among related compounds include modifications to the indole core, linker, piperazine substituents, and heterocyclic systems. Below is a comparative analysis:

Compound Name Structural Features Biological Activity/Notes Reference
N-{3-[4-(4-Bromophenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide Brominated phenyl on piperazine; carboxamide substituent on indole Enhanced receptor binding affinity (vs. methoxy-substituted analogs) due to bromine’s electronegativity .
5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole Methylpiperazine directly linked to indole; lacks 3-oxopropyl linker Exhibits kinase inhibitory activity (e.g., Akt/PKB pathway) .
3-{3-[4-(4-Acetylphenyl)piperazin-1-yl]-3-oxopropyl}-pyrimido[5,4-b]indol-4-one Pyrimidoindole core; acetylphenyl substituent on piperazine Broader enzyme inhibition profile due to pyrimidine ring’s planar structure .
5-(4-Methoxyphenyl)-1H-imidazole Replaces indole with imidazole; retains 4-methoxyphenyl group Selective COX-2 inhibition; lower CNS penetration compared to indole derivatives .

Key Observations

Piperazine Substituents :

  • Electron-Withdrawing Groups (e.g., Br in ): Increase binding affinity to receptors like 5-HT1A due to enhanced dipole interactions.
  • Electron-Donating Groups (e.g., OCH₃ in target compound): Improve solubility but may reduce potency compared to brominated analogs .

Rigid linkers (e.g., methylene in ) restrict binding modes .

Core Heterocycle :

  • Indole vs. Imidazole/Oxazine : Indole derivatives exhibit superior CNS activity due to blood-brain barrier penetration, while imidazole/oxazine analogs (e.g., ) show peripheral enzyme inhibition .

Research Findings and Implications

  • SAR Insights : The target compound’s dual methoxy groups balance lipophilicity and solubility, but brominated analogs (e.g., ) may offer superior potency for CNS targets.
  • Therapeutic Potential: Structural similarities to 5-HT2A antagonists (e.g., trazodone analogs) suggest applications in depression or insomnia .
  • Limitations : The 3-oxopropyl linker’s metabolic instability (e.g., esterase cleavage) may require prodrug strategies for oral bioavailability .

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